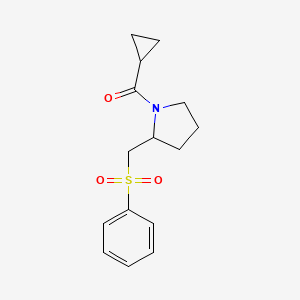

Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Description

Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic small molecule characterized by a cyclopropane ring fused to a pyrrolidinone scaffold, with a phenylsulfonylmethyl substituent at the pyrrolidine’s 2-position. While its exact biological targets remain unconfirmed, structural analogs suggest possible applications in enzyme inhibition (e.g., MAO-B or kinases) due to the carboxamide-like backbone and sulfone functionality .

Properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c17-15(12-8-9-12)16-10-4-5-13(16)11-20(18,19)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFONTQLGWPLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological interactions, and relevant research findings.

Structural Characteristics

This compound features a cyclopropyl group , a pyrrolidine moiety , and a phenylsulfonyl group . The cyclopropyl group contributes to the compound's rigidity, while the phenylsulfonyl group enhances its solubility and stability. The unique combination of these functional groups likely influences its biological activity.

Molecular Formula

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, indicating a diverse range of possible interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of cyclopropyl derivatives with pyrrolidine and phenylsulfonyl compounds. The choice of synthesis method can influence the yield and purity of the final product, which is critical for subsequent biological evaluations.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity, leading to various pharmacological effects.

Potential Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer properties : Certain pyrrolidine derivatives have shown cytotoxic effects against cancer cell lines.

- Anti-inflammatory effects : Compounds analogous to this compound may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

Research Findings and Case Studies

Recent studies have highlighted the potential of compounds similar to this compound in various therapeutic areas:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on cancer cells; demonstrated significant inhibition of cell proliferation in vitro. |

| Study 2 | Explored anti-inflammatory activity; showed modulation of inflammatory pathways in animal models. |

| Study 3 | Analyzed binding affinities to specific receptors; indicated potential for selective targeting in drug design. |

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclopropylaniline | Contains a cyclopropane ring and an amine | Known for its use in pharmaceuticals |

| Phenylsulfonamide | Sulfur-containing aromatic compound | Exhibits antibacterial properties |

| Pyrrolidine derivatives | Contains a pyrrolidine ring | Used in various synthetic applications |

These comparisons highlight the distinct biological activities that may arise from the specific combination of functional groups present in this compound.

Scientific Research Applications

Pharmacological Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of cyclopropyl derivatives in cancer treatment. Cyclopropyl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has been investigated for its ability to inhibit specific targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown promising results as inhibitors of Bcl-2, a protein that regulates apoptosis and is often overexpressed in various cancers . The sulfonamide moiety in the compound may enhance its binding affinity to target proteins, facilitating its role as an anticancer agent.

1.2. Central Nervous System Disorders

Cyclopropyl-based compounds have been explored for their neuropharmacological properties. Research indicates that cyclopropyl derivatives can act as selective serotonin receptor agonists, which may be beneficial in treating mood disorders and anxiety . The unique structure of this compound allows it to interact with serotonin receptors effectively, potentially leading to the development of novel antidepressants.

Synthetic Applications

2.1. Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules. Its structural features allow for various modifications, making it suitable for synthesizing biologically active compounds . The versatility of this compound facilitates its use in creating derivatives that can exhibit enhanced biological activity or selectivity.

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen exhibits reactivity toward electrophiles, enabling functionalization of the heterocycle. For example:

-

Alkylation/Acylation : Reaction with alkyl halides or acid chlorides under basic conditions (e.g., KCO, DMF) modifies the pyrrolidine nitrogen. A patent (WO2014075393A1) demonstrates that cyclopropyl-pyrrolidin-1-yl-methanone derivatives undergo sequential alkylation with purine analogs to form biologically active inhibitors .

-

Sulfonylation : The phenylsulfonyl group can act as a directing group, facilitating regioselective substitution. In one study, sulfonyl fluorides reacted with amines via SNAr (nucleophilic aromatic substitution) to yield analogs with retained cyclopropane integrity .

Example Reaction:

Reactivity of the Cyclopropyl Group

The cyclopropane ring undergoes strain-driven reactions:

-

Ring-Opening : Under acidic or oxidative conditions, the cyclopropyl group may open to form alkenes or carbonyl derivatives. For instance, treatment with HCl/MeOH generates a propanal intermediate .

-

Electrophilic Addition : Cyclopropanes react with electrophiles (e.g., halogens) via π-bond-like behavior, though this is less common without catalytic activation .

Key Observation : Stability under mild conditions allows retention of the cyclopropyl moiety in most synthetic pathways .

Methanone Functionalization

The ketone group participates in classic carbonyl chemistry:

-

Reduction : Catalytic hydrogenation (H, Pd/C) converts the methanone to a secondary alcohol, though steric hindrance from the cyclopropyl group may slow reactivity .

-

Grignard Addition : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols. This reaction is critical for introducing alkyl/aryl side chains .

Example :

Yield: 60–75% (dependent on R-group steric bulk) .

Phenylsulfonyl Group Modifications

The sulfonyl moiety serves as a versatile handle for further derivatization:

-

Displacement Reactions : The sulfonate group acts as a leaving group in SN2 reactions. For example, substitution with amines or thiols generates sulfonamides or sulfides, respectively .

-

Reductive Desulfonylation : Treatment with LiAlH or Na/NH removes the sulfonyl group, yielding a methylene-pyrrolidine intermediate .

Synthetic Utility : Sulfonyl-directed functionalization is pivotal in constructing analogs for structure-activity relationship (SAR) studies .

Catalytic Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Comparison with Similar Compounds

Target Compound

- Core Structure: Cyclopropyl-pyrrolidinyl methanone.

- Key Substituent : 2-(Phenylsulfonyl)methyl group.

- Synthesis: Not explicitly detailed in evidence, but sulfonyl group introduction likely requires sulfonation or oxidation steps, which may impact yield and purity.

(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone ()

- Core Structure: Cyclopropyl-pyrrolidinyl methanone with a 1-phenyl substituent.

- Key Substituent: 2-(4-tert-Butylphenoxy) group.

- Synthesis : Prepared via Procedure B with 71% yield, yielding a 6:1 diastereomer ratio .

- Contrast: Replaces sulfonyl with phenoxy, reducing polarity and electronic effects.

(S)-(3-((3-Aminopyridin-4-ylamino)methyl)-pyrrolidin-1-yl)(cyclopropyl)methanone ()

- Core Structure: Cyclopropyl-pyrrolidinyl methanone.

- Key Substituent: 3-(Aminopyridinylamino)methyl group.

LISLAB (1-(1-pyrrolidinylcarbonyl)cyclopropyl sulfamate) ()

- Core Structure: Cyclopropyl-pyrrolidinyl methanone.

- Key Substituent : Sulfamate group.

- Contrast : Sulfamate group (vs. phenylsulfonyl) is implicated in MAO-B inhibition, highlighting the carboxamide backbone’s importance .

Physicochemical Properties

Research Findings and Challenges

- Diastereomer Separation : highlights challenges in isolating diastereomers (dr 6:1), suggesting the target compound may require advanced chromatographic techniques if stereocenters exist .

- Activity Modulation: The phenylsulfonyl group’s electron-withdrawing nature may enhance binding affinity compared to phenoxy or aminopyridine analogs but could reduce cell permeability .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

Q. Table 2. Stability Assessment Parameters

| Parameter | Test Condition | Analytical Method | Acceptable Criteria |

|---|---|---|---|

| Hydrolytic Degradation | 40°C/75% RH, 4 weeks | HPLC | ≥90% purity |

| Photostability | ICH Q1B light exposure | UV-Vis | No new peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.